molecular formula C17H15F3N2O2 B2453165 (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034446-06-3

(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2453165
CAS RN: 2034446-06-3
M. Wt: 336.314
InChI Key: JGZWRIXZFCLZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridin-4-yloxy group and a trifluoromethylphenyl group.


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The compound also contains a pyridin-4-yloxy group and a trifluoromethylphenyl group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 336.314. Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Molecular Structure Analysis and Derivative Synthesis

Research on related compounds provides insights into molecular structure analysis, synthesis, and antimicrobial activity. For instance, the study of isomorphous structures demonstrates the chlorine-methyl exchange rule and the challenges of detecting isomorphism in the presence of extensive disorder, highlighting the compound's structural complexity (Rajni Swamy et al., 2013). Another study focuses on the synthesis of derivatives exhibiting good antimicrobial activity, suggesting the potential of related compounds for developing antimicrobial agents (Kumar et al., 2012).

Crystallographic and Conformational Analyses

Crystallographic and conformational analyses of boric acid ester intermediates reveal insights into molecular structures and properties. Such studies, employing techniques like X-ray diffraction and density functional theory (DFT), enhance understanding of the compounds' physicochemical characteristics (Huang et al., 2021).

Bioisostere Development

Research into bioisosteres, such as the development of an aldose reductase inhibitor bioisostere, demonstrates the compound's potential in designing potent inhibitors for medical applications. This approach can lead to new therapeutic agents with improved efficacy and specificity (Nicolaou et al., 2004).

Luminescent Material Development

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by remarkable Stokes' shifts and tunable quantum yields, illustrates the application of related compounds in developing luminescent materials. These materials have potential uses in various industries, including electronics and photonics (Volpi et al., 2017).

Spectroscopic Properties and Theoretical Studies

Investigations into the spectroscopic properties of derivatives, supported by experimental and theoretical studies, provide valuable insights into the compounds' electronic absorption, excitation, fluorescence properties, and structural-activity relationships. These studies are essential for understanding the compounds' behavior in different environments and for the design of functional materials with specific properties (Al-Ansari, 2016).

Future Directions

Pyrrolidine compounds are of great interest in drug discovery due to their wide range of biological activities . Future research could focus on exploring the biological activities of this specific compound and its potential applications in medicine.

properties

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c18-17(19,20)13-3-1-2-12(10-13)16(23)22-9-6-15(11-22)24-14-4-7-21-8-5-14/h1-5,7-8,10,15H,6,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZWRIXZFCLZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.